molecular formula C6H2ClN3O2 B1592011 3-Chloro-5-nitropicolinonitrile CAS No. 488713-30-0

3-Chloro-5-nitropicolinonitrile

Cat. No. B1592011
CAS RN: 488713-30-0
M. Wt: 183.55 g/mol
InChI Key: ZPYPZNSCPXMRDZ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 . It has an average mass of 183.552 Da and a monoisotopic mass of 182.983551 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitropicolinonitrile consists of a pyridine ring with a nitro group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position .


Physical And Chemical Properties Analysis

3-Chloro-5-nitropicolinonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Chemical Synthesis and Biological Applications :

    • The addition of chloronitrile oxide to nitronate salts of αβ-unsaturated-α-nitrocrotonic esters yields 3-chloroisoxazoline adducts. These compounds can be transformed into biologically interesting amino acids (Baldwin, Hoskins, & Kruse, 1976).
    • Nitric oxide (NO), a key signaling molecule, can be detected by a two-photon fluorescent probe. This is significant for understanding NO-mediated processes in biology (Dai, Wang, Fu, Zhou, & Song, 2017).
  • Analytical Chemistry :

    • A method for the spectrophotometric determination of nitrite in polluted waters has been developed, involving the reaction of nitrite with 3-nitroaniline (Rathore & Tiwari, 1991).
    • In flow-injection analysis, simultaneous spectrophotometric determination of nitrite and nitrate is achievable. This method uses the reaction of nitrite with 3-nitroaniline in acidic conditions to form a stable purple azo dye (Ahmed, Stalikas, Tzouwara-Karayanni, & Karayannis, 1996).
  • Pharmacology and Biomedical Research :

  • Environmental Science :

    • Supercritical water oxidation (SCWO) of 14 N-containing compounds has been studied for total nitrogen removal. This is relevant for environmental remediation and pollution control (Yang, Shen, Cheng, & Ji, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYPZNSCPXMRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619252
Record name 3-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitropicolinonitrile

CAS RN

488713-30-0
Record name 3-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of copper cyanide (7 g) and 3-chloro-2-iodo-5-nitro-pyridine (7 g) in acetonitrile (200 mL) was heated to 80° C. within 1 hour and stirred at 80° C. for 5 hours. The solvent was evaporated and the residue was filtered in ethyl acetate over silicon dioxide gave 3-chloro-2-cyano-5-nitro-pyridine (4.26 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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